molecular formula C11H11BrO B3045723 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 112631-50-2

4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3045723
CAS No.: 112631-50-2
M. Wt: 239.11 g/mol
InChI Key: KLBVVAYZHZJLFR-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone functional group. The presence of bromine and methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one. This can be achieved through the following steps:

    Starting Material: 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.

    Bromination Reaction: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Isolation and Purification: The product, this compound, is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ketone group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
  • 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Comparison:

  • 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and two methyl groups, which can influence its reactivity and biological activity.
  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one and 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one have fluorine atoms, which can alter their electronic properties and reactivity compared to the methyl-substituted compound.
  • 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one lacks the bromine atom, making it less reactive in substitution reactions but potentially more stable.

Properties

IUPAC Name

4-bromo-6,7-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-6-5-9(12)8-3-4-10(13)11(8)7(6)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBVVAYZHZJLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(=O)C2=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550164
Record name 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112631-50-2
Record name 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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